2-(2-methylphenoxy)-N-pyrimidin-2-ylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-methylphenoxy)-N-pyrimidin-2-ylacetamide is an organic compound that belongs to the class of aryloxyacetamides This compound is characterized by the presence of a pyrimidinyl group attached to an acetamide moiety, which is further substituted with a 2-methylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylphenoxy)-N-pyrimidin-2-ylacetamide typically involves the reaction of 2-methylphenol with pyrimidin-2-ylacetic acid or its derivatives. The reaction is often catalyzed by transition metal catalysts such as palladium or copper to enhance the reaction rate and regioselectivity . The use of hydrogen bromide and boron tribromide as catalysts in demethylation reactions is also a valuable approach .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(2-methylphenoxy)-N-pyrimidin-2-ylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitriles, and esters can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
2-(2-methylphenoxy)-N-pyrimidin-2-ylacetamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and polymers.
Medicine: It may be explored for its pharmacological properties and potential use in drug development.
Mechanism of Action
The mechanism of action of 2-(2-methylphenoxy)-N-pyrimidin-2-ylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may mimic or inhibit natural substrates, leading to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-methylphenoxyacetic acid: A phenoxy herbicide with similar structural features.
2,4-dichlorophenoxyacetic acid: Another phenoxy herbicide with comparable properties.
2,4,5-trichlorophenoxyacetic acid: Known for its herbicidal activity.
Uniqueness
2-(2-methylphenoxy)-N-pyrimidin-2-ylacetamide is unique due to its specific combination of functional groups, which impart distinct chemical and biological properties
Properties
IUPAC Name |
2-(2-methylphenoxy)-N-pyrimidin-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-10-5-2-3-6-11(10)18-9-12(17)16-13-14-7-4-8-15-13/h2-8H,9H2,1H3,(H,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVLJKTAZWJQYCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.